molecular formula C8H7ClF3NO B12853239 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine

Cat. No.: B12853239
M. Wt: 225.59 g/mol
InChI Key: YRGJSRRVFMCRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is an organic compound with the molecular formula C8H7ClF3NO It is a derivative of benzenamine, characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-methyl-5-(trifluoromethoxy)-benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted benzenamines.

Scientific Research Applications

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylbenzenamine
  • 4-Methyl-5-(trifluoromethoxy)-benzenamine
  • 3-Chloro-5-(trifluoromethoxy)-benzenamine

Uniqueness

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it a valuable compound for various applications.

Biological Activity

3-Chloro-4-methyl-5-(trifluoromethoxy)-benzenamine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C₇H₅ClF₃NO. The trifluoromethoxy group significantly influences the compound's biological properties. The synthesis typically involves:

  • Formation of the Trifluoromethoxy Group : This can be achieved through reactions involving trifluoromethylating agents such as trifluoromethyl iodide.
  • Chlorination and Methylation : The chlorination process introduces the chlorine atom at the para position relative to the amine group, while methylation occurs at the ortho position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an antitumor and antimicrobial agent.

Antitumor Activity

Research indicates that compounds containing trifluoromethyl groups enhance potency against cancer cell lines. For instance, studies have shown that similar compounds exhibit increased inhibition of the 5-hydroxytryptamine (5-HT) uptake, which is crucial in cancer treatment pathways .

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of 5-HT uptake
Selinexor<0.5Inhibition of nuclear export
Other AnaloguesVariesDiverse mechanisms

Antimicrobial Properties

The compound has also demonstrated antimicrobial properties. The presence of the trifluoromethoxy group can enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors involved in cell signaling pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Binding : It could potentially bind to receptors that modulate neurotransmitter release, impacting cancer cell survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In vitro Studies : A study demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development .
  • Animal Models : Preclinical trials indicated that compounds with trifluoromethoxy groups exhibited reduced tumor growth in xenograft models, supporting their potential as antitumor agents .

Properties

Molecular Formula

C8H7ClF3NO

Molecular Weight

225.59 g/mol

IUPAC Name

3-chloro-4-methyl-5-(trifluoromethoxy)aniline

InChI

InChI=1S/C8H7ClF3NO/c1-4-6(9)2-5(13)3-7(4)14-8(10,11)12/h2-3H,13H2,1H3

InChI Key

YRGJSRRVFMCRTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)N)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.